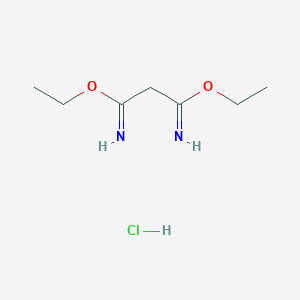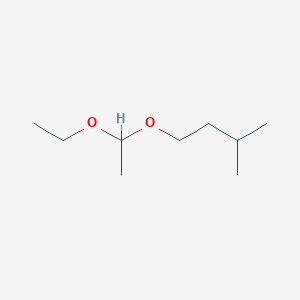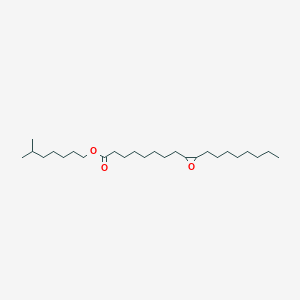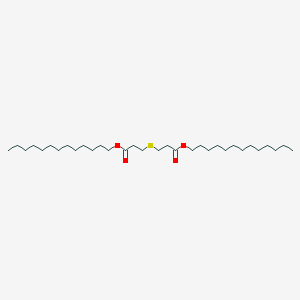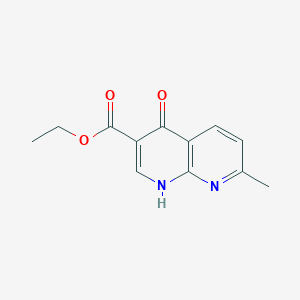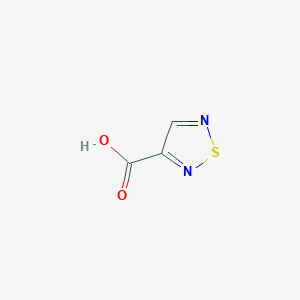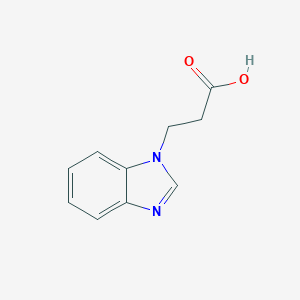
3-(1H-ベンゾイミダゾール-1-イル)プロパン酸
概要
説明
3-(1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It features a benzimidazole ring attached to a propanoic acid moiety
科学的研究の応用
Chemistry
In chemistry, 3-(1H-benzimidazol-1-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, 3-(1H-benzimidazol-1-yl)propanoic acid derivatives have shown promise as therapeutic agents. They are investigated for their potential to treat various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as thermal stability and mechanical strength.
作用機序
Target of Action
Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity , suggesting that their targets may be microbial proteins or enzymes.
Mode of Action
Based on the antimicrobial activity of similar benzimidazole compounds , it can be hypothesized that this compound may interfere with the function of microbial proteins or enzymes, thereby inhibiting microbial growth.
Result of Action
Given the antimicrobial activity of similar benzimidazole compounds , it can be inferred that this compound may lead to the inhibition of microbial growth.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzimidazole and a suitable propanoic acid derivative.
Reaction Steps:
Industrial Production Methods
Industrial production methods for 3-(1H-benzimidazol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: 3-(1H-benzimidazol-1-yl)propanol or 3-(1H-benzimidazol-1-yl)propanal.
Substitution: Halogenated or nitrated benzimidazole derivatives.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, lacking the propanoic acid moiety.
2-(1H-benzimidazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
5,6-dimethyl-1H-benzimidazole: A benzimidazole derivative with methyl groups at positions 5 and 6.
Uniqueness
3-(1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of both the benzimidazole ring and the propanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler benzimidazole derivatives.
特性
IUPAC Name |
3-(benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRXBQGCQJOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353690 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14840-18-7 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


